2-Chloro-6,7-dimethylquinoxaline

Description

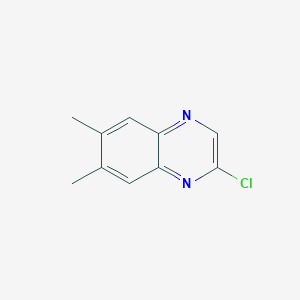

Structure

2D Structure

3D Structure

Properties

CAS No. |

29067-81-0 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

2-chloro-6,7-dimethylquinoxaline |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |

InChI Key |

HGMIATOQJCNPOO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC=C(N=C2C=C1C)Cl |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Chloro 6,7 Dimethylquinoxaline

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the context of the quinoxaline system, the benzene (B151609) ring is the primary site for such reactions. The reactivity and regioselectivity of EAS on the 2-Chloro-6,7-dimethylquinoxaline core are influenced by the electronic effects of the pyrazine (B50134) ring and the existing substituents—the chloro group and the two methyl groups.

The pyrazine ring is generally considered an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. However, the two methyl groups at the 6- and 7-positions are electron-donating and thus activating. Their presence somewhat counteracts the deactivating effect of the pyrazine ring. The directing effect of these substituents typically guides incoming electrophiles. For instance, nitration of quinoxaline derivatives often requires harsh conditions and can lead to a mixture of products. chemicalbook.com While specific studies on the nitration of this compound are not extensively detailed in the available literature, the general principles of EAS on substituted quinoxalines suggest that substitution would likely occur at the 5- or 8-positions, influenced by the directing effects of the dimethyl groups.

Nucleophilic Substitution Reactions at the Chloro Position

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, providing a key avenue for derivatization. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring.

Amination Reactions

The replacement of the chloro group with various amino functionalities is a widely employed strategy. These reactions are typically carried out by treating this compound with a primary or secondary amine, often in the presence of a base and at elevated temperatures. For example, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, a related heterocyclic system, involves the reaction of a dichloroquinazoline with an amine. researchgate.netgoogle.comresearchgate.net Similarly, various anilines can be reacted with chloro-substituted quinazolines to yield the corresponding amino derivatives. researchgate.net These reactions highlight the feasibility of introducing a diverse range of amino groups to the quinoxaline core.

Table 1: Examples of Amination Reactions on Related Chloro-Heterocycles

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Isopropanol, aniline derivatives | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | researchgate.net |

| 2-Chloro-6,7-dimethoxy-4-quinazolinamine | N-(2-methoxybenzyl)amine | N-(2-Chloro-6,7-dimethoxy-4-quinazolinyl)-N-(2-methoxybenzyl)amine | sigmaaldrich.com |

Etherification and Thioetherification Reactions

The chloro substituent can also be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions typically involve the use of an alcohol or thiol in the presence of a base. While direct examples for this compound are not prevalent in the provided search results, the general reactivity pattern of chloro-substituted nitrogen heterocycles supports the feasibility of these transformations.

Reactions with Carbon-Based Nucleophiles

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The chloro group at the 2-position of this compound makes it a suitable substrate for such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoxaline with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com The Suzuki-Miyaura coupling is known for its functional group tolerance and has been used to introduce aryl and heteroaryl substituents onto quinoxaline and related heterocyclic rings. researchgate.netnih.govstudfile.net The regioselectivity of these reactions can often be controlled by the electronic properties of the substituents on the heterocyclic core. researchgate.netnih.gov

Stille Coupling: The Stille reaction couples the chloroquinoxaline with an organotin reagent. organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.ca This method is also highly versatile for creating C-C bonds and has been applied in the synthesis of complex molecules. libretexts.orguwindsor.ca

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the chloroquinoxaline and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.orgresearchgate.net The Sonogashira coupling is a reliable method for introducing alkynyl moieties, which can serve as handles for further synthetic transformations. organic-chemistry.orgwikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Key Feature | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst and base | High functional group tolerance | researchgate.nettcichemicals.comnih.govstudfile.net |

| Stille | Organotin reagents | Palladium catalyst | Versatile C-C bond formation | organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.ca |

Redox Chemistry: Oxidation and Reduction Pathways of the Quinoxaline Ring System

The nitrogen atoms in the pyrazine ring of quinoxaline can undergo oxidation to form N-oxides. This transformation significantly alters the electronic properties of the quinoxaline system, often enhancing its biological activity and providing new avenues for derivatization.

Oxidation to Quinoxaline-N-Oxides and Dioxides

The oxidation of quinoxalines to their corresponding N-oxides and dioxides is a well-established process. nih.govnih.gov This is typically achieved using oxidizing agents such as peroxy acids. The formation of quinoxaline-1,4-dioxides is of particular interest as these compounds have shown a range of biological activities. nih.govnih.gov The presence of electron-donating groups, such as the methyl groups in this compound, can influence the ease of oxidation. The resulting N-oxides can then serve as substrates for further reactions, including nucleophilic substitutions and rearrangements. nih.gov For instance, 6-chloro-2-hydroxyquinoxaline-N-oxide can be hydrogenated and subsequently chlorinated to produce 2,6-dichloroquinoxaline (B50164). google.com

Reductive Transformations of the Quinoxaline Ring

While direct reductive transformations of the quinoxaline ring in this compound are not extensively detailed in the provided search results, the broader chemistry of quinoxalines suggests that the pyrazine portion of the ring system can undergo reduction. This can lead to the formation of dihydro- or tetrahydroquinoxaline derivatives. Such transformations are crucial for altering the electronic and steric properties of the molecule, which can be beneficial in the development of new therapeutic agents or functional materials.

Alkylation Reactions and Formation of N-Substituted Derivatives

The nitrogen atoms within the quinoxaline ring of this compound are susceptible to alkylation, leading to the formation of N-substituted derivatives. This process typically involves the reaction of the quinoxaline with an alkylating agent in the presence of a base. uw.edu The introduction of alkyl groups at the nitrogen positions can significantly influence the compound's biological activity and physical properties. For instance, N-alkylation of a related 2-chloro-quinazolinone was a key step in the synthesis of bioactive compounds. uw.edu The resulting N-substituted quinoxalinium salts can exhibit unique electronic and optical properties, making them valuable in various applications.

A variety of N-substituted quinoxaline-2-carboxamides have been synthesized and evaluated for their antimycobacterial activity. nih.gov These derivatives were prepared by reacting quinoxaline-2-carboxylic acid with various amines. nih.gov This highlights the versatility of the quinoxaline scaffold in generating libraries of compounds for biological screening.

Table 1: Examples of N-Alkylation Reactions on Quinoxaline-Related Scaffolds

| Starting Material | Reagent | Product Type | Reference |

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | N-Alkylated quinazolinone | uw.edu |

| Quinoxaline-2-carboxylic acid | Various amines | N-substituted quinoxaline-2-carboxamides | nih.gov |

This table is generated based on analogous reactions as direct data on this compound was not available.

Metal Complexation and Ligand Synthesis with this compound and Its Derivatives

The nitrogen atoms in the quinoxaline ring make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry.

The this compound moiety can be incorporated into larger molecular frameworks to create polydentate ligands. These ligands can contain additional donor atoms (such as nitrogen, oxygen, or sulfur) that can coordinate to a metal center. The synthesis of such ligands often involves nucleophilic substitution at the C2 position, where the chloro group is replaced by a moiety containing other coordinating groups. The resulting polydentate ligands can form stable complexes with a variety of metal ions.

The coordination chemistry of quinoxaline-based ligands with transition metal ions is a rich field of study. The resulting metal complexes have been investigated for their potential applications in catalysis, materials science, and as therapeutic agents. The dimethyl substituents at the 6 and 7 positions of the quinoxaline ring can influence the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their reactivity and physical characteristics.

Functionalization for Further Chemical Transformations

The chloro substituent at the C2 position of this compound is a key functional group that allows for a wide array of further chemical transformations. This position is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functional groups. For example, reaction with amines can lead to the synthesis of 2-amino-6,7-dimethylquinoxaline derivatives. Similarly, reaction with alkoxides or thiolates can yield the corresponding ether or thioether derivatives.

Recent developments have also focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, a related class of compounds. nih.gov These methods, often employing multi-component reactions, allow for the introduction of various substituents at the C3 position. nih.gov While this is a different position than the chloro-substitution in the title compound, it demonstrates the ongoing efforts to develop versatile methods for functionalizing the quinoxaline scaffold. These advanced synthetic strategies open up new avenues for creating complex molecules with tailored properties for applications in medicinal chemistry and materials science. nih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6,7 Dimethylquinoxaline and Its Analogs

Unraveling Molecular Architecture with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the complete structural assignment of 2-Chloro-6,7-dimethylquinoxaline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained. wikipedia.org

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and neighboring protons. In a typical spectrum, the aromatic protons of the quinoxaline (B1680401) ring system would appear in the downfield region, while the methyl protons would be found in the upfield region. For instance, in related quinoxaline derivatives, methyl groups on the benzene (B151609) ring typically show singlets in the range of δ 2.5 ppm. chemicalbook.com The protons on the quinoxaline core will exhibit chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

Table 1: Representative ¹H NMR Spectral Data for Quinoxaline Derivatives

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| 2,3-dimethylquinoxaline (B146804) | Methyl H | 2.7 |

| 2,3-dimethylquinoxaline | Aromatic H | 7.6-8.0 |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Methyl H | 2.512 |

This table presents illustrative data for related compounds to provide context for the expected spectral features of this compound.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment. The carbons of the aromatic rings will resonate in the downfield region, typically between 120 and 150 ppm. The carbon atom attached to the chlorine will experience a downfield shift due to the electronegativity of the halogen. The methyl carbons, being in a more shielded environment, will appear in the upfield region of the spectrum. For example, the methyl carbons in 2,3-dimethylquinoxaline appear at approximately 23 ppm. chemicalbook.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for Quinoxaline Analogs

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| 2,3-dimethylquinoxaline | Methyl C | 23.0 |

| 2,3-dimethylquinoxaline | Aromatic C | 128.8, 129.2, 141.2, 153.9 |

| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | Methyl C | 20.6 |

This table provides representative data from related structures to infer the expected ¹³C NMR characteristics of this compound.

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. wikipedia.org

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the quinoxaline ring. wikipedia.org The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and the electronic nature of the surrounding substituents. nih.gov For quinoxaline derivatives, ¹⁵N NMR can be used to study tautomerism and protonation events. researchgate.netnih.gov The low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus often necessitate the use of isotopic labeling or advanced techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to obtain spectra with a good signal-to-noise ratio. wikipedia.org

Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. nih.gov

C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoxaline ring system are expected in the 1650-1450 cm⁻¹ region. nih.gov

C-Cl stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

CH₃ bending: The bending vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Substituted Quinoxalines

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2999-2916 |

| C=N / C=C | Stretching | 1650-1450 |

| C-Cl | Stretching | 800-600 |

This table summarizes the general regions where key functional group vibrations are expected to appear in the IR spectrum.

Analyzing Electronic Transitions with Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's conjugated system. Quinoxaline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* and n→π* transitions. The positions and intensities of these bands are influenced by the substituents on the quinoxaline ring. For example, the UV-Vis spectrum of 2,3-dimethylquinoxaline in a neutral aqueous solution shows a maximum absorbance at around 315 nm. researchgate.net The presence of the chloro and dimethyl groups on the this compound molecule will likely cause shifts in the absorption maxima compared to the parent quinoxaline. mdpi.com

Table 4: UV-Vis Absorption Maxima for Quinoxaline Analogs

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2,3-dimethylquinoxaline | Water (pH 7) | 315 |

| 2,3-dimethylquinoxaline | Water (acidified) | 336 |

This table shows representative UV-Vis data for related compounds, indicating the regions of electronic absorption. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In the case of this compound, electron impact (EI) ionization is a common method to generate a molecular ion and various fragment ions.

The molecular ion peak (M⁺) is of particular importance as it provides the molecular weight of the compound. For this compound (C₁₀H₉ClN₂), the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This leads to the appearance of two peaks in the mass spectrum for the molecular ion: an M⁺ peak corresponding to the molecule containing ³⁵Cl and an M+2 peak for the molecule with ³⁷Cl. The intensity of the M+2 peak is expected to be about one-third of the M⁺ peak's intensity, serving as a clear indicator for the presence of a single chlorine atom in the molecule.

The fragmentation of quinoxaline derivatives in mass spectrometry is influenced by the stability of the quinoxaline ring system and the nature of its substituents. The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation step would likely involve the loss of the chlorine radical (Cl•) from the molecular ion, leading to a significant fragment ion. Another common fragmentation pathway for quinoxalines is the loss of a molecule of hydrogen cyanide (HCN) from the pyrazine (B50134) ring. Additionally, the fragmentation of the methyl groups can occur, leading to the loss of a methyl radical (CH₃•) to form a stable ion. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-Chloro-6,7-dimethoxyquinoxaline Adducts (Data is for an analogous compound and serves to illustrate the nature of HRMS data)

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.04253 |

| [M+Na]⁺ | 247.02447 |

| [M-H]⁻ | 223.02797 |

| [M+NH₄]⁺ | 242.06907 |

| [M+K]⁺ | 262.99841 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and properties.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related quinoxaline derivatives provides insight into the expected structural features. For instance, the crystal structures of various substituted quinoxalines have been determined, revealing the planarity of the quinoxaline ring system and the influence of substituents on the molecular packing. tandfonline.comacs.orgnih.govnih.gov

In the solid state, this compound is expected to have a largely planar quinoxaline core. The C-Cl bond length and the bond angles around the substituted carbon atom would be of particular interest, as would the orientation of the methyl groups relative to the aromatic ring. Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and potential weak C-H···N or C-H···Cl hydrogen bonds, would likely play a significant role in the crystal packing. The study of these interactions is crucial for understanding the solid-state properties of the material.

Table 2: Comparison of Selected Bond Lengths in Quinoxaline and a Related Derivative (Illustrative data from analogous compounds)

| Bond | Quinoxaline (Å) | 2,3-Dimethylquinoxaline (Å) |

| C2-C3 | 1.390 | 1.395 |

| N1-C2 | 1.314 | 1.316 |

| C5-C6 | 1.392 | 1.390 |

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, particularly Raman spectroscopy, is a valuable tool for obtaining a "molecular fingerprint" of a compound. scispace.com This technique provides information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical environment.

The Raman spectrum of this compound would be expected to show a series of characteristic bands corresponding to the vibrations of its functional groups. The stretching vibration of the C-Cl bond typically appears in the lower frequency region of the spectrum. The aromatic C-H stretching vibrations and the C-H stretching and bending vibrations of the methyl groups would also give rise to distinct Raman signals. The vibrations of the quinoxaline ring system, including C=C and C=N stretching modes, would produce a pattern of bands that is characteristic of the heterocyclic core. ias.ac.inresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to assign the observed vibrational bands to specific molecular motions. scispace.comias.ac.in This combined approach allows for a detailed understanding of the molecule's vibrational properties.

Table 3: Expected Characteristic Raman Shifts for this compound (Based on data from quinoxaline and related substituted derivatives)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| C=C/C=N Ring Stretch | 1400 - 1650 |

| Methyl C-H Bend | 1350 - 1470 |

| C-Cl Stretch | 600 - 800 |

Computational Chemistry and Theoretical Investigations of 2 Chloro 6,7 Dimethylquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for studying the electronic properties of molecules like 2-chloro-6,7-dimethylquinoxaline. DFT calculations can elucidate the molecule's geometry, orbital energies, and spectroscopic characteristics. For instance, studies on similar quinoxaline (B1680401) derivatives have successfully employed DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to correlate theoretical data with experimental findings. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Given the relative rigidity of the quinoxaline ring system, significant conformational variations are not expected for the core structure. However, the orientation of the methyl groups could be subject to minor rotational adjustments. A conformational analysis would systematically explore these rotational possibilities to ensure the identified geometry is the global minimum on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-N (ring) | 1.33 Å | |

| C-C (ring) | 1.40 Å | |

| C-CH3 | 1.52 Å | |

| Bond Angle | N-C-C (ring) | 120.5° |

| C-C-Cl | 118.9° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be derived from a specific DFT calculation.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack on the this compound molecule. For related quinoline (B57606) derivatives, the HOMO-LUMO gap has been a significant parameter in assessing their reactive nature. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is for illustrative purposes. The actual energies would be determined by a TD-DFT calculation.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification and interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These predicted shifts, when compared to experimental spectra, can confirm the proposed structure of this compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the excitation energies and oscillator strengths of electronic transitions. rajpub.com This would predict the λmax values for this compound, providing insight into its chromophoric system.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations can model its dynamic behavior over time. An MD simulation would treat the atoms as classical particles and solve Newton's equations of motion, providing a trajectory of the molecule's movements.

For this compound, MD simulations could be used to study its behavior in different solvent environments or its interaction with a biological target, such as a protein. These simulations can reveal how the molecule flexes, how it interacts with surrounding water molecules, and the stability of its binding to a protein active site over time. Such simulations have been instrumental in assessing the stability of protein-ligand complexes for related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used in drug design to correlate the chemical structure of a series of compounds with their biological activity. If a set of this compound analogs with known biological activities were available, a QSAR model could be developed.

This model would be a mathematical equation that relates various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the observed activity. Once a statistically significant QSAR model is established, it can be used to predict the activity of new, yet-to-be-synthesized analogs of this compound, thereby guiding the design of more potent compounds.

Molecular Docking and Ligand-Protein Interaction Studies for Theoretical Binding Models

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govresearchgate.net This method is crucial for hypothesis-driven drug discovery.

In a molecular docking study of this compound, the compound would be virtually screened against the three-dimensional structure of a protein target. The docking algorithm would sample a large number of possible binding poses and score them based on their energetic favorability. The results would provide a theoretical model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the binding. This information is fundamental for understanding the compound's potential mechanism of action and for designing derivatives with improved binding affinity. Docking studies on similar quinoline and quinazoline (B50416) structures have successfully identified key binding interactions. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR 23, PHE 88, LEU 102 |

| Type of Interactions | Hydrogen bond with TYR 23, Pi-stacking with PHE 88 |

Note: This data is hypothetical and for illustrative purposes only. Actual results would depend on the specific protein target used in the simulation.

Elucidation of Binding Pockets and Interaction Modes

Computational docking and molecular dynamics simulations are powerful tools for understanding how small molecules like this compound interact with biological macromolecules. These methods allow for the identification of specific binding pockets and the characterization of the non-covalent interactions that stabilize the ligand-receptor complex.

A notable area of investigation has been the interaction of 6,7-dimethylquinoxaline (B1295950) derivatives with protein kinases, which are crucial targets in drug discovery. In a study focusing on analogs of 6,7-dimethylquinoxaline as kinase inhibitors, molecular modeling was used to elucidate their binding mode within the active site of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in Alzheimer's disease. nih.gov

It was discovered that a chloro-functionalized 6,7-dimethylquinoxaline analog demonstrated a significant binding affinity for GSK3β. nih.gov The computational analysis revealed key interactions within the enzyme's binding pocket. A primary hydrogen bond was observed between the ligand and the backbone of the Val 135 residue, an interaction that is considered crucial for potent inhibition. nih.gov Furthermore, other non-covalent interactions, such as those with Arg 141 and Thr 138, were identified as being important for enhancing the selectivity of the compound. nih.gov These theoretical findings underscore the role of specific residues in defining the binding pocket and the importance of halogen substituents in modulating interaction strength and selectivity.

Table 1: Predicted Interaction Modes of a Chloro-functionalized 6,7-dimethylquinoxaline Analog with GSK3β

| Interacting Residue | Interaction Type |

| Val 135 | Hydrogen Bond |

| Arg 141 | Non-covalent Interaction |

| Thr 138 | Non-covalent Interaction |

This data is based on molecular modelling studies of a chloro-functionalized analog of 6,7-dimethylquinoxaline. nih.gov

Prediction of Selectivity Profiles for Molecular Targets

A significant challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects. Computational methods are increasingly used to predict the selectivity profile of compounds against a range of related proteins, such as the kinase family.

For 6,7-dimethylquinoxaline derivatives, computational studies have been instrumental in predicting their selectivity. Research on a series of these analogs revealed that compounds bearing bromo or chloro functionalities were highly selective for GSK3β over other kinases in the CMGC family, such as DYRK1A and CLK1. nih.gov This selectivity is attributed to the specific interactions formed within the GSK3β binding site, which are not as favorable in the binding sites of other kinases. nih.gov The systematic adjustment of electron density in the quinoxaline ring system through halogenation was shown to be a key strategy for fine-tuning inhibitor efficacy and selectivity. nih.gov

Computational kinase selectivity profiling, which compares the binding pockets of different kinases, can serve as an efficient alternative to broad experimental screening to predict potential off-target interactions. nih.gov

Theoretical Thermochemical Studies: Enthalpies of Formation and Bond Dissociation Energies

A detailed thermochemical study was conducted on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide, a structurally similar compound. oup.com Using a combination of rotating-bomb combustion calorimetry for the crystalline solid and Calvet microcalorimetry for the enthalpy of sublimation, the standard molar enthalpy of formation in the gas phase (ΔfH°(g)) was determined. oup.com This experimental value was then used to calibrate DFT calculations (B3LYP/6-311+G(2d,2p)) to estimate the gas-phase enthalpies of formation for the deoxygenated parent quinoxaline and to compute the N-O bond dissociation enthalpies. oup.com

The study found that for haloquinoxaline 1,4-dioxides, the position of the halogen substituent had a minimal effect on the computed N-O bond dissociation enthalpies, with the exception of a 5-fluoro derivative. oup.com This suggests that the thermochemical properties of the quinoxaline core are relatively stable to substitution at certain positions.

Table 2: Calculated Thermochemical Data for 6-Chloro-2,3-dimethylquinoxaline 1,4-Dioxide

| Property | Calculated Value (kJ·mol⁻¹) |

| First N–O Bond Dissociation Enthalpy | 211.3 |

| Second N–O Bond Dissociation Enthalpy | 231.7 |

| Mean N–O Bond Dissociation Enthalpy | 221.5 |

Data obtained from DFT calculations on the related compound 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide. oup.com

Although this data is for the N-oxide derivative, it demonstrates the utility of computational chemistry in deriving key thermochemical parameters for this class of compounds. Similar theoretical approaches could be applied to determine the BDEs of interest in this compound itself, such as the C-Cl and C-N bonds.

Investigation of Electronic and Photovoltaic Properties

Quinoxaline derivatives are of significant interest for their applications in organic electronics, particularly in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). Computational studies have been pivotal in understanding and predicting their electronic and photovoltaic properties.

Theoretical investigations using DFT and time-dependent DFT (TD-DFT) have been widely employed to study the electronic structure of quinoxaline-based materials. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining a material's potential as a donor or acceptor in a photovoltaic device. The HOMO-LUMO energy gap (Eg) is a key parameter that influences the optical absorption and electronic properties of the material.

Studies on various quinoxaline derivatives have shown that their electronic properties can be fine-tuned by introducing different functional groups. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating substituents can modify the HOMO and LUMO levels to optimize charge transfer processes in solar cells. researchgate.net Computational chemistry serves as a cost-effective method to screen potential candidates and design molecules with desired optoelectronic properties before undertaking their synthesis. researchgate.net

Theoretical calculations on quinoxaline-based dyes for dye-sensitized solar cells (DSSCs) have demonstrated that methods like B3LYP and CAM-B3LYP can accurately predict excitation energies and absorption spectra. nih.gov These studies help in designing molecules with broad light absorption and efficient electron injection capabilities, which are essential for high-performance solar cells. nih.gov The calculated open-circuit voltage (Voc), a crucial parameter for solar cell efficiency, can also be estimated from the energy levels of the donor material and the acceptor material. nih.gov

Table 3: Representative Theoretical Electronic Properties of Quinoxaline Derivatives

| Computational Method | Basis Set | Calculated Property | Value |

| DFT/B3LYP | 6-311G(d,p) | HOMO-LUMO Gap (Eg) | Varies with derivative |

| TD-DFT/CAM-B3LYP | 6-311G(d,p) | Excitation Energies | Varies with derivative |

| DFT | - | Open-Circuit Voltage (Voc) | Varies with derivative |

This table presents a summary of typical computational approaches and properties investigated for quinoxaline derivatives in the context of electronic and photovoltaic applications. Specific values depend on the exact molecular structure. researchgate.netnih.gov

Exploration of Biological Activities and Pharmacological Relevance of 2 Chloro 6,7 Dimethylquinoxaline Derivatives Excluding Human Clinical Data

Investigations into Antimicrobial and Antibacterial Potentials

Derivatives of the quinoxaline (B1680401) core structure are recognized for their antibacterial properties. For instance, novel 6,7-dimethylquinoxalin-2(1H)-one and hydrazineylidene thiazol-4-one derivatives have been synthesized and assessed for their in-vitro antimicrobial efficacy.

One notable compound, 6,7-dimethyl-3-(2-(4-nitrophenyl)-2-oxoethyl)quinoxalin-2(1H)-one, has demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) of this compound was determined against several bacterial strains, as detailed in the table below.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.98-15.6 |

| Escherichia coli | 1.98-15.6 |

The time-kill kinetics profile for this class of compounds against S. aureus and E. coli indicated a reduction in viable cells that was dependent on both concentration and time. Molecular docking studies suggest that these compounds may exert their effect by targeting the DNA gyrase enzyme.

While these findings are for derivatives of 6,7-dimethylquinoxaline (B1295950), specific research on the antimicrobial and antibacterial potential of 2-Chloro-6,7-dimethylquinoxaline itself is not extensively available in the reviewed literature.

Assessment of Antifungal Properties against Diverse Fungal Species

The antifungal potential of quinoxaline derivatives has been a subject of scientific investigation. For example, 2-Chloro-3-hydrazinylquinoxaline has been evaluated for its antifungal characteristics against various Candida and Aspergillus species. uni.lu This compound showed notable effectiveness against several reference strains of Candida, with particular efficacy against Candida krusei isolates. uni.lu However, its activity was more varied against other species such as Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris. uni.lu

Similarly, this derivative displayed variable efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, with no significant effect observed against Aspergillus brasiliensis. uni.lu

Another related compound, 2,3-dimethylquinoxaline (B146804), also exhibited a broad spectrum of antifungal activity, with MIC values ranging from 9 to 1125 µg/ml against various pathogenic fungi. mdpi.com

It is important to note that while these studies provide insight into the antifungal potential of the quinoxaline scaffold, specific data on the antifungal properties of this compound were not found in the available literature.

Studies on Anticancer and Antiproliferative Activities at the Cellular and Molecular Level

The anticancer potential of quinoxaline derivatives is an active area of research, with studies focusing on their cytotoxic effects on cancer cells and their ability to inhibit key enzymes involved in cancer progression.

Research has shown that 6,7-dimethyl quinoxaline analogs can be selective kinase inhibitors. A series of these compounds were synthesized and evaluated for their ability to inhibit key members of the CMGC kinase family, namely GSK3β, DYRK1A, and CLK1, which are implicated in the hyperphosphorylation of the Tau protein. nih.gov

Notably, derivatives containing bromo and chloro functionalities on an appended aromatic core demonstrated high selectivity towards the GSK3β target. nih.gov Molecular modeling studies suggest that this selectivity may be due to specific hydrogen bonding and non-covalent interactions within the GSK3β receptor. nih.gov

While specific data on the inhibition of Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs) by this compound is limited, research on related quinazoline (B50416) structures has shown promise. For instance, a dual histone deacetylase inhibitor with a unique HDAC3/6 selectivity profile has been developed from a quinazoline scaffold. nih.gov

Research into Antiviral Activity against Various Viral Strains

The quinoxaline scaffold has been identified as a promising core for the development of novel antiviral agents. A systematic review of quinoxaline derivatives has highlighted their potential against a range of viruses. ucl.ac.uk

In the context of Human Immunodeficiency Virus (HIV), a series of seven new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were synthesized. Among these, two derivatives with bulky substituents at the 2 and 3 positions showed enhanced anti-HIV activity compared to those with smaller substitutions. ucl.ac.uknih.gov Importantly, these potent compounds did not exhibit cytotoxicity in VERO cells. ucl.ac.uk

While these findings underscore the potential of the quinoxaline core in antiviral drug discovery, specific research on the antiviral activity of this compound against various viral strains is not extensively documented in the available literature.

Enzyme Inhibition Studies beyond Kinases (e.g., Acetylcholinesterase)

The potential of quinoxaline derivatives as enzyme inhibitors extends beyond kinases. Research has been conducted on their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to the progression of Alzheimer's disease.

Studies on a series of quinoxaline derivatives have demonstrated moderate to potent acetylcholinesterase inhibitory activity. nih.gov However, the introduction of an electron-withdrawing group, such as a chloro group at the 6-position of the quinoxaline ring, was found to decrease the inhibitory activity against AChE. nih.gov Specifically, a 6-chloro substituted derivative showed an IC₅₀ value of 23.87 µM. nih.gov

It is important to emphasize that this data pertains to a 6-chloroquinoxaline (B1265817) derivative, and specific research on the acetylcholinesterase inhibitory potential of this compound was not identified in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their interactions with various biological targets.

Research has shown that the quinoxaline scaffold is a "privileged structure" that can be modified to design new therapeutic candidates. nih.gov The biological activity of these derivatives can be significantly influenced by the nature and position of substituents on the quinoxaline ring and on the group attached at the 2-position.

Influence of Substituents on the Quinoxaline Ring:

Positional Isomerism: The position of the substituents on the quinoxaline ring is also critical. The specific placement of groups, such as at the 6- and 7-positions with dimethyl groups, defines the core scaffold of this compound and is a key determinant of its interaction with biological targets.

Influence of Modifications at the 2-Position:

The chloro group at the 2-position of the quinoxaline ring is a reactive site that allows for the introduction of a wide variety of substituents, leading to diverse pharmacological activities.

Linker Type: The nature of the linker connecting the quinoxaline core to other chemical moieties can significantly impact activity. Studies have shown that an NH-CO linker at the second position can increase activity, while aliphatic linkers may decrease it. mdpi.com

Aryl Substituents: The introduction of various aryl groups at the 2-position has been a common strategy. The substitution pattern on these aryl rings is also a key factor in determining the biological response. For example, in a series of 6,7-dimethyl quinoxaline analogs designed as kinase inhibitors, compounds with bromo or chloro functionalities on an appended aromatic ring showed high selectivity for the GSK3β receptor. nih.gov

Heterocyclic Rings: The incorporation of other heterocyclic rings, such as triazoles, has also been explored. The nature of the linker attaching the triazole ring to the quinoxaline nucleus was found to be essential for activity. mdpi.com

The following table summarizes some key SAR findings for quinoxaline derivatives:

| Compound Series | Key Structural Features | Effect on Biological Activity | Reference |

| Quinoxaline-coumarin hybrids | Unsubstituted aromatic rings (R1, R2 = H) | Higher activity than other substituents | mdpi.com |

| Quinoxaline-triazole derivatives | Aliphatic linker CH2 at the 3rd position | Essential for activity | mdpi.com |

| Quinoxaline derivatives with NH-CO linker | NH-CO linker at the 2nd position | Increased activity | mdpi.com |

| Quinoxaline derivatives with aliphatic linker | Aliphatic linker | Decreased activity | mdpi.com |

| Quinoxaline derivatives with electron-releasing groups (OCH3) | OCH3 at R1, R2, and R3 | Essential for activity | mdpi.com |

| Quinoxaline derivatives with electron-withdrawing group (Cl) | Replacement of OCH3 with Cl | Decreased activity | mdpi.com |

Mechanistic Studies of Biological Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the rational design of more potent and selective therapeutic agents. For this compound derivatives, mechanistic studies have revealed their interaction with several key cellular pathways and enzymes.

A significant body of research has focused on the role of quinoxaline derivatives as kinase inhibitors . nih.gov Protein kinases are critical enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov Quinoxaline derivatives have been shown to act as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors of various kinases. nih.gov

Key Molecular Targets and Mechanisms:

Tyrosine Kinases: Many quinoxaline derivatives have been designed and evaluated as inhibitors of receptor tyrosine kinases. nih.gov For example, novel quinoxaline derivatives have been developed as potent EphB4 inhibitors. nih.gov The design of these inhibitors was guided by the X-ray crystal structure of the target kinase, allowing for a structure-based approach to drug design. nih.gov

Glycogen Synthase Kinase 3β (GSK3β): As mentioned earlier, certain 6,7-dimethyl quinoxaline analogs have demonstrated high selectivity for GSK3β, a kinase implicated in neurodegenerative diseases like Alzheimer's. nih.gov Molecular modeling studies suggest that these compounds bind effectively within the active site of the enzyme. nih.gov

Topoisomerase II Inhibition: Some quinoxaline-based derivatives have been shown to exert their anticancer activity by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division. tandfonline.com This inhibition leads to the arrest of the cell cycle in the S phase and the induction of apoptosis (programmed cell death). tandfonline.com

Induction of Apoptosis: The induction of apoptosis is a common mechanism of action for many anticancer quinoxaline derivatives. nih.govtandfonline.com This process is often mediated by the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2. tandfonline.com

Microtubule-Interfering Agents: Some quinoxaline derivatives, such as imidazo[1,2-a]quinoxalines, have been reported to act as potent microtubule-interfering agents, leading to their anticancer effects. nih.gov

The following table outlines some of the investigated molecular mechanisms of quinoxaline derivatives:

| Mechanism of Action | Molecular Target/Process | Effect | Reference |

| Kinase Inhibition | Receptor Tyrosine Kinases (e.g., EphB4) | Inhibition of signaling pathways | nih.gov |

| Kinase Inhibition | GSK3β | Selective inhibition | nih.gov |

| Topoisomerase II Inhibition | Topoisomerase II enzyme | Cell cycle arrest (S phase), Apoptosis | tandfonline.com |

| Apoptosis Induction | p53, Caspases, Bcl-2 | Upregulation of pro-apoptotic proteins, Downregulation of anti-apoptotic proteins | tandfonline.com |

| Microtubule Interference | Microtubules | Disruption of cell division | nih.gov |

Future Directions and Emerging Research Avenues for 2 Chloro 6,7 Dimethylquinoxaline Chemistry

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives, including 2-Chloro-6,7-dimethylquinoxaline, has traditionally relied on the condensation of o-phenylenediamines with α-dicarbonyl compounds. ijirt.org While effective, these methods often involve harsh reaction conditions, hazardous solvents, and generate significant waste. ijirt.org The future of quinoxaline synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes. ijirt.orgnih.gov

Key areas of development include:

Green Solvents: Researchers are exploring the use of water, ionic liquids, and other eco-friendly solvents to replace traditional, more toxic options. ijirt.orgtandfonline.com

Catalysis: The use of recyclable catalysts, such as sulfamic acid/MeOH and nano-catalysts, is gaining traction to improve reaction efficiency and reduce waste. tandfonline.comrsc.org This includes the use of heterogeneous catalysts like monoclinic zirconia nanoparticles and silica (B1680970) nanoparticles. rsc.org

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being investigated as alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. ijirt.orgmdpi.com

One-Pot Synthesis: The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, simplifies procedures and minimizes waste. mdpi.com

Exploration of Novel Derivatization Pathways for Enhanced Biological Activity

The quinoxaline core is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. sapub.orgwisdomlib.orgnih.govresearchgate.net Future research will focus on exploring novel derivatization pathways of this compound to enhance its biological efficacy and target specific diseases.

The primary sites for substitution on the quinoxaline ring are the 2nd, 3rd, 6th, and 7th positions. mdpi.com By strategically modifying these positions, researchers can fine-tune the compound's properties. For instance, the introduction of different functional groups can lead to derivatives with improved potency and reduced toxicity. semanticscholar.org

Some promising derivatization strategies include:

Synthesis of Hybrid Molecules: Combining the quinoxaline scaffold with other bioactive moieties can lead to hybrid molecules with enhanced therapeutic potential. mdpi.com

Introduction of Sulfonamide Groups: The synthesis of quinoxaline sulfonamide derivatives has shown promise in developing new anticancer and diuretic agents. mdpi.com

Formation of Fused-Ring Systems: The creation of fused-ring systems, such as pyrrolo[1,2-a]quinoxalines, can significantly boost physiological properties like anticancer and antiviral effects. mdpi.comnih.gov

These explorations into novel derivatization pathways are crucial for the development of new and more effective therapeutic agents based on the this compound structure. nih.gov

Applications in Materials Science, Optoelectronics, and Chemo/Biosensors

Beyond its medicinal applications, the quinoxaline scaffold is finding increasing use in the development of advanced materials. rsc.org The unique electronic properties of quinoxaline derivatives make them suitable for a variety of applications in materials science, optoelectronics, and sensor technology. rsc.org

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are being investigated for use as hole transporting layers, emitting layer hosts or guests, and electron transporting layers in OLEDs due to their luminescence and thermal stability. google.com Donor-acceptor type systems based on quinoxaline are promising for various optoelectronic applications. researchgate.net

Solar Cells: The development of quinoxaline-based organic sensitizers is a key area of research for improving the efficiency of dye-sensitized solar cells. rsc.org

Chemosensors and Biosensors: The ability of quinoxaline derivatives to interact with specific ions and molecules makes them excellent candidates for the development of chemosensors and biosensors. For example, a quinoxaline-based sensor has been developed for the colorimetric detection of Fe³⁺ and the fluorescent turn-off detection of Cu²⁺. nih.gov The structural modification of the quinoxaline moiety can lead to sensors for various other ions. researchgate.net

The versatility of the this compound structure provides a platform for the design of novel materials with tailored optical and electronic properties. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgnih.gov These computational tools can significantly accelerate the design and optimization of new drug candidates by predicting their biological activity and properties. researchgate.netresearchgate.net

In the context of this compound, AI and ML can be applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of quinoxaline derivatives based on their chemical structure. researchgate.net This allows for the virtual screening of large libraries of compounds to identify promising candidates for further investigation. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques can be used to study the binding interactions between quinoxaline derivatives and their biological targets, providing insights into their mechanism of action. researchgate.netnih.gov

De Novo Drug Design: AI algorithms can be used to design novel quinoxaline derivatives with desired biological activities and pharmacokinetic properties. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science

The future of research on this compound will be characterized by a highly interdisciplinary approach, bringing together experts from synthetic chemistry, chemical biology, and computational science. This collaborative effort is essential to fully realize the potential of this versatile compound.

Synthetic chemists will continue to develop novel and sustainable methods for the synthesis and derivatization of this compound. mdpi.com

Chemical biologists will investigate the biological activities of these derivatives, elucidating their mechanisms of action and identifying new therapeutic targets. researchgate.net

Computational scientists will employ AI and ML to guide the design of new compounds, predict their properties, and analyze complex biological data. researchgate.netoxfordglobal.com

This synergistic approach will enable a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of new molecules with enhanced biological activity and novel applications in materials science.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-6,7-dimethylquinoxaline?

Methodological Answer: The synthesis typically involves condensation of 4,5-dimethyl-1,2-phenylenediamine with α-chlorinated diketones or their equivalents. For example, copper-catalyzed reactions (e.g., using CuI/ligand systems) can facilitate cross-coupling to introduce chlorine at the 2-position. Purification via radial chromatography (hexane/EtOAc gradients) yields the compound as a solid. Reaction optimization may include varying solvents (e.g., DMF, THF) and temperatures (80–120°C). Yields range from 85–91% under optimized conditions .

Table 1: Representative Synthetic Conditions

| Reactants | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,5-dimethyl-1,2-phenylenediamine + Benzil derivatives | CuI/1,10-Phenanthroline | DMF | 110 | 91 | |

| Chlorinated precursors | Pd(OAc)₂ | THF | 80 | 85 |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H NMR : Methyl groups at 6,7-positions appear as singlets (δ 2.53 ppm). Aromatic protons resonate as multiplets (δ 7.31–7.94 ppm), with chlorine deshielding the 2-position .

- ¹³C NMR : Methyl carbons appear at δ 20.3 ppm; quinoxaline core carbons range from δ 128–153 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206.06 for C₁₀H₉ClN₂⁺) confirm molecular weight.

Table 2: Representative NMR Data

| Proton/Carbon Type | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| 6,7-CH₃ | 2.53 | Singlet | |

| Aromatic protons (2-Cl) | 7.31–7.94 | Multiplet | |

| Quinoxaline core carbons | 128.1–152.3 | - |

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

Q. What are the solubility and stability properties of this compound?

Methodological Answer:

Q. How can reaction yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Test Cu, Pd, or Ni catalysts for cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Purification : Radial chromatography with gradient elution improves purity .

Advanced Research Questions

Q. What strategies enhance the biological activity of quinoxaline derivatives?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the 6-position to increase electrophilicity.

- Pharmacophore Design : Attach hydrazinyl or aryl groups at the 2-position to improve binding to kinase targets (e.g., anticancer agents) .

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Cross-Validation : Compare ¹H/¹³C NMR with literature values for analogous compounds (e.g., 2-phenyl-6,7-dimethylquinoxaline) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (CCDC reference: 1983315 for related quinoxalines) .

Q. What crystallographic methods determine the molecular structure of quinoxaline derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: EtOH/CHCl₃).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL-2018 yields bond lengths/angles (e.g., C-Cl = 1.73 Å) .

Q. How does steric hindrance from methyl groups affect reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Maps : Calculate using DFT to predict regioselectivity.

- Experimental Testing : Compare reactivity of 6,7-dimethyl vs. unsubstituted quinoxalines in Suzuki-Miyaura couplings. Methyl groups reduce yields by 15–20% due to hindered access to the 2-position .

Q. What in vitro assays evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

- Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7).

- Kinase Inhibition : Screen against EGFR or BRAF kinases via fluorescence polarization .

- SAR Studies : Correlate substituent effects (e.g., Cl, CH₃) with IC₅₀ values to guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.